molecular formula C6H12ClNO3 B6279956 (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 2237216-22-5

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No. B6279956
CAS RN: 2237216-22-5
M. Wt: 181.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride (MMCH) is an organic compound that has been studied extensively in the scientific community for its various applications and mechanisms of action. MMCH is a chiral molecule, meaning it has two different mirror images of the same molecule, and is a member of the morpholine family of compounds. MMCH has been used in a variety of laboratory experiments and research studies, ranging from biochemical and physiological studies to pharmaceutical and material science applications.

Scientific Research Applications

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies, pharmaceutical research, and material science studies. In biochemical and physiological studies, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on enzyme activity and the binding of drugs to receptors. In pharmaceutical research, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on drug efficacy and the potential for stereoselective synthesis of drugs. In material science studies, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on the properties of polymers and other materials.

Mechanism of Action

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a chiral molecule, meaning it has two different mirror images of the same molecule. The two mirror images of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, known as stereoisomers, are not identical in terms of their biochemical and physiological effects. The two stereoisomers of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride and (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, have different mechanisms of action. The (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors, while the (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various enzymes, including cytochrome P450 enzymes and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride depend on the stereoisomer that is used in an experiment or study. The (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors, resulting in a variety of effects. These effects include analgesia, sedation, and modulation of mood and behavior. The (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various enzymes, including cytochrome P450 enzymes and acetylcholinesterase, resulting in a variety of biochemical and physiological effects. These effects include inhibition of enzyme activity, modulation of neurotransmitter levels, and modulation of metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments has a number of advantages and limitations. The main advantage of using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments is that it is a chiral molecule, meaning it has two different mirror images of the same molecule. This allows scientists to study the effects of chirality on various biochemical and physiological processes. The main limitation of using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments is that it is not always easy to obtain pure samples of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, as the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can be difficult and time consuming. Additionally, the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can vary depending on the stereoisomer that is used in an experiment, so it is important to use a pure sample of the desired stereoisomer in order to obtain accurate results.

Future Directions

There are a number of potential future directions for research involving (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride. One potential direction is to further investigate the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride on various biochemical and physiological processes, such as enzyme activity, neurotransmitter levels, and metabolic pathways. Another potential direction is to explore the potential for using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in drug design and development, as it has been shown to bind to various receptors and enzymes in the body. Additionally, further research could be conducted on the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, in order to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride could be explored as a potential material for use in various applications, such as in the production of polymers and other materials.

Synthesis Methods

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can be synthesized in a number of ways, with the most common method being the reaction of 3-chloro-6-methylmorpholine with anhydrous hydrochloric acid. This reaction is typically carried out in a sealed tube at a temperature of approximately 150°C for a few hours. The reaction yields (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride as a white crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or methanol. Other methods for the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride include the reaction of 3-chloro-6-methylmorpholine with anhydrous sodium bicarbonate, or the reaction of 3-chloro-6-methylmorpholine with anhydrous sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "diethyl ether", "water" ], "Reaction": [ "1. React 3-methyl-1-butanol with morpholine in the presence of sodium hydroxide to form (3S,6R)-6-methylmorpholine-3-carbinol.", "2. Add hydrochloric acid to the reaction mixture to protonate the hydroxyl group and form (3S,6R)-6-methylmorpholine-3-carbinol hydrochloride.", "3. Isolate the product by filtration and washing with water.", "4. Dissolve the product in diethyl ether and add hydrochloric acid to form (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride.", "5. Isolate the product by filtration and washing with water and sodium chloride." ] }

CAS RN

2237216-22-5

Product Name

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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